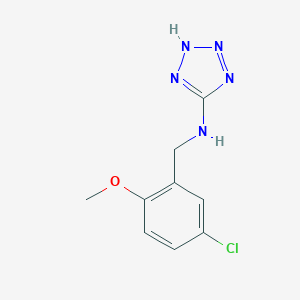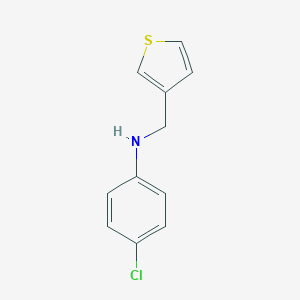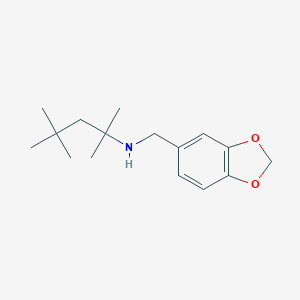SULFANYL]PROPYL})AMINE](/img/structure/B496498.png)
[(3-ETHOXY-4-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the ethoxy and methoxy groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the tetrazole ring: This is typically done through cyclization reactions involving azides and nitriles.
Coupling of the phenyl and tetrazole moieties: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H23N5O2S |
|---|---|
Molecular Weight |
337.4g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C15H23N5O2S/c1-4-22-14-10-12(6-7-13(14)21-3)11-16-8-5-9-23-15-17-18-19-20(15)2/h6-7,10,16H,4-5,8-9,11H2,1-3H3 |
InChI Key |
HMHQDDYKHOHUDW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCCSC2=NN=NN2C)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCCSC2=NN=NN2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B496415.png)
![1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B496416.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B496417.png)
![4-amino-N-[2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496419.png)
![4-amino-N-[2-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496420.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-(2-furylmethyl)amine](/img/structure/B496425.png)
![2-(2-Bromo-6-ethoxy-4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496426.png)

![5-[(2-Ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496428.png)
![5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B496432.png)

![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(2-furylmethyl)amine](/img/structure/B496436.png)

